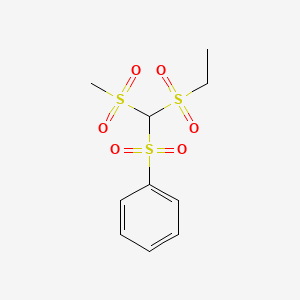
(((Ethylsulfonyl)(methylsulfonyl)methyl)sulfonyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(((Ethylsulfonyl)(methylsulfonyl)methyl)sulfonyl)benzene is a complex organic compound characterized by the presence of multiple sulfonyl groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of methanesulfonic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, to achieve the sulfonation of benzene derivatives . The reaction conditions often include controlled temperatures and the use of aprotic solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of (((Ethylsulfonyl)(methylsulfonyl)methyl)sulfonyl)benzene may involve large-scale sulfonation processes using similar reagents and conditions as in laboratory synthesis. The scalability of the process is achieved through optimized reaction parameters and the use of continuous flow reactors to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
(((Ethylsulfonyl)(methylsulfonyl)methyl)sulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert sulfonyl groups to sulfides.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups to the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various sulfone and sulfide derivatives, as well as substituted benzene compounds with different functional groups.
科学的研究の応用
(((Ethylsulfonyl)(methylsulfonyl)methyl)sulfonyl)benzene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl groups into molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (((Ethylsulfonyl)(methylsulfonyl)methyl)sulfonyl)benzene involves its interaction with molecular targets through its sulfonyl groups. These groups can form strong bonds with various substrates, leading to the modification of molecular structures and the activation or inhibition of specific pathways. The exact molecular targets and pathways depend on the specific application and the nature of the interactions.
類似化合物との比較
Similar Compounds
Methylsulfonyl benzene: A simpler compound with a single sulfonyl group attached to the benzene ring.
1,2-Difluoro-4-(methylsulfonyl)benzene: Contains additional fluorine atoms, which alter its chemical properties.
1-(Bromomethyl)-3-(methylsulfonyl)benzene: Includes a bromomethyl group, providing different reactivity.
Uniqueness
(((Ethylsulfonyl)(methylsulfonyl)methyl)sulfonyl)benzene is unique due to the presence of multiple sulfonyl groups, which enhance its reactivity and potential applications. The combination of ethylsulfonyl and methylsulfonyl groups provides distinct chemical properties that are not observed in simpler sulfonyl benzene derivatives.
特性
分子式 |
C10H14O6S3 |
|---|---|
分子量 |
326.4 g/mol |
IUPAC名 |
[ethylsulfonyl(methylsulfonyl)methyl]sulfonylbenzene |
InChI |
InChI=1S/C10H14O6S3/c1-3-18(13,14)10(17(2,11)12)19(15,16)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3 |
InChIキー |
ZPMYUGVDWCITLX-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)(=O)C(S(=O)(=O)C)S(=O)(=O)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


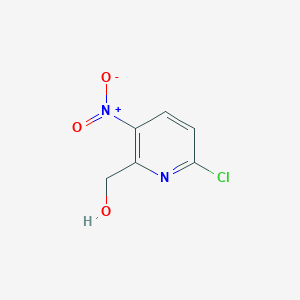
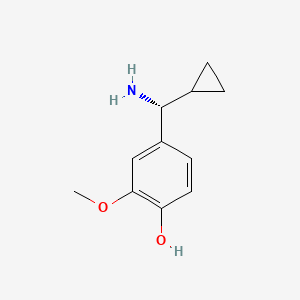
![1-(5-fluoropyrimidin-2-yl)-4-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B12973119.png)
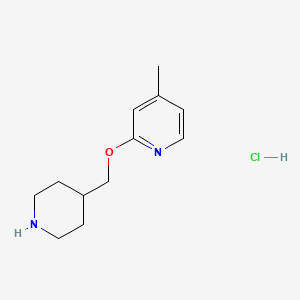
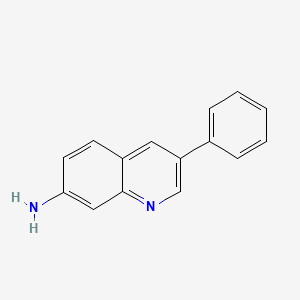
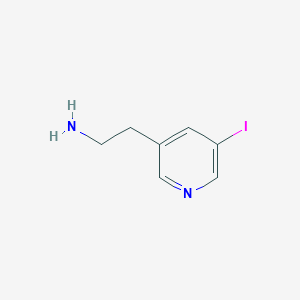
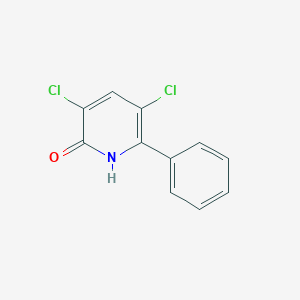
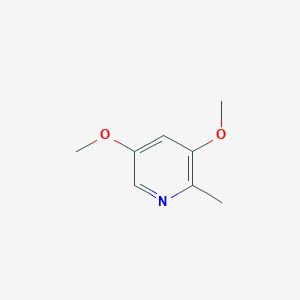
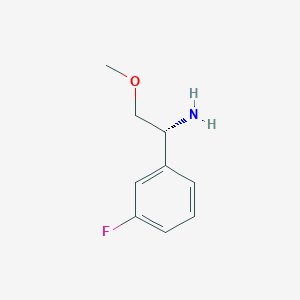
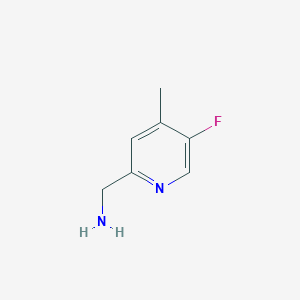
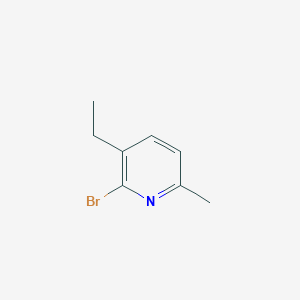
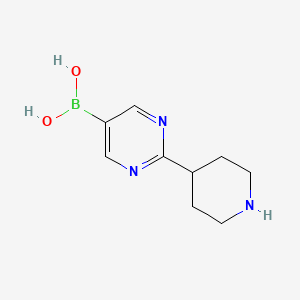
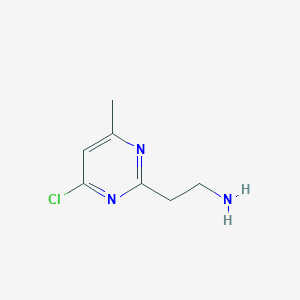
![6-Methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine](/img/structure/B12973173.png)
